molecular formula C24H27NO4 B557506 Fmoc-Cha-OH CAS No. 135673-97-1

Fmoc-Cha-OH

Cat. No. B557506
CAS RN: 135673-97-1
M. Wt: 393.5 g/mol
InChI Key: HIJAUEZBPWTKIV-QFIPXVFZSA-N
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Description

“Fmoc-Cha-OH” is an alanine derivative . It is a standard building block for the introduction of cyclohexylalanine amino-acid residues by Fmoc Solid Phase Peptide Synthesis .


Synthesis Analysis

“Fmoc-Cha-OH” is used in the synthesis of peptides . The Fmoc group is unstable to prolonged treatment with piperidine, limiting the utility of this derivative to the preparation of short sequences by Fmoc SPPS .


Molecular Structure Analysis

The molecular formula of “Fmoc-Cha-OH” is C24H27NO4 . Its molecular weight is 393.48 g/mol . The InChI string representation of its structure is 1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 .


Chemical Reactions Analysis

The Fmoc group in “Fmoc-Cha-OH” has an approximate half-life of 6 seconds in a solution of 20% piperidine in DMF . This suggests that it is quite reactive and can be removed rapidly under the appropriate conditions.


Physical And Chemical Properties Analysis

“Fmoc-Cha-OH” is a solid substance . It has a solubility of 90 mg/mL in DMSO when subjected to ultrasonic treatment . It is stable under normal conditions and should be stored at temperatures between 2-30°C .

Scientific Research Applications

Fmoc-Cha-OH: A Comprehensive Analysis of Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS): Fmoc-Cha-OH is a standard building block in SPPS, a method that allows for the sequential addition of amino acids to form peptides. This technique is advantageous for its efficiency and the ability to synthesize complex peptides .

Cyclic Peptides Synthesis: The Fmoc strategy is instrumental in synthesizing cyclic peptides, which are notable for their stability and therapeutic potential. Fmoc-Cha-OH can be used to create these cyclic structures through orthogonal protection strategies .

Branched Peptides Synthesis: Fmoc-Cha-OH is also utilized in the synthesis of branched peptides, which have applications in various fields including drug development and molecular biology .

Hydrogel Formation: Fmoc-derivatized amino acids, including Fmoc-Cha-OH, can form self-supporting hydrogels. These hydrogels have potential biomedical applications, such as scaffolds for cell growth .

Self-Assembly and Bio-Inspired Materials: The inherent hydrophobicity and aromaticity of the Fmoc group enable Fmoc-modified amino acids like Fmoc-Cha-OH to self-assemble into bio-inspired materials with unique properties .

Biomedical Applications: The ability of Fmoc-Cha-OH to form stable supramolecular structures makes it a candidate for developing scaffold materials in tissue engineering and regenerative medicine .

Future Directions

The future directions for “Fmoc-Cha-OH” could involve its use in the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of environmental parameters . Its ease of synthesis, functional diversity, stability, and biocompatibility make it a promising candidate for diverse applications .

properties

IUPAC Name

(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJAUEZBPWTKIV-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359653
Record name Fmoc-Cha-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Cha-OH

CAS RN

135673-97-1
Record name Fmoc-Cha-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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